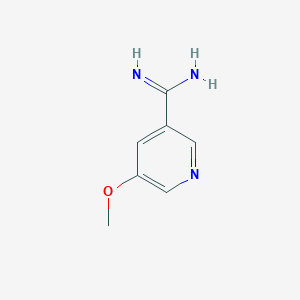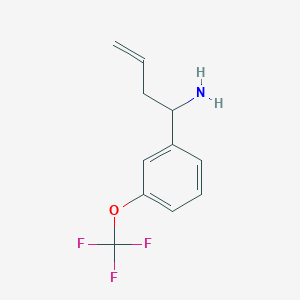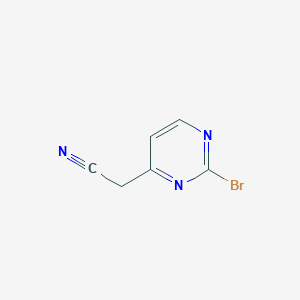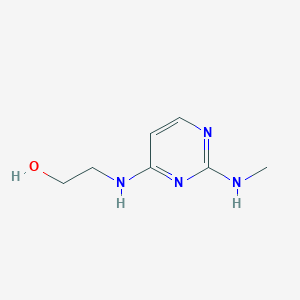
1-Chloro-2-(trifluoromethyl)-4-vinylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(trifluoromethyl)-4-vinylbenzene is an organic compound with the molecular formula C9H6ClF3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a trifluoromethyl group, and a vinyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(trifluoromethyl)-4-vinylbenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-(trifluoromethyl)benzene with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The use of a palladium catalyst facilitates the coupling of the vinyl group to the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves rigorous purification steps, such as distillation and recrystallization, to obtain high-purity product.
化学反应分析
Types of Reactions: 1-Chloro-2-(trifluoromethyl)-4-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium hydroxide or ammonia.
Addition Reactions: Conducted in non-polar solvents like dichloromethane or chloroform, with reagents like hydrogen chloride or bromine.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution Reactions: Products include 1-hydroxy-2-(trifluoromethyl)-4-vinylbenzene or 1-amino-2-(trifluoromethyl)-4-vinylbenzene.
Addition Reactions: Products include 1-chloro-2-(trifluoromethyl)-4-(2-chloroethyl)benzene or 1-chloro-2-(trifluoromethyl)-4-(2-bromoethyl)benzene.
Oxidation Reactions: Products include this compound oxide or this compound ketone.
科学研究应用
1-Chloro-2-(trifluoromethyl)-4-vinylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule. Studies have explored its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Examined for its potential therapeutic properties. Research has focused on its ability to modulate specific biochemical pathways and its potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced polymers and coatings.
作用机制
The mechanism by which 1-chloro-2-(trifluoromethyl)-4-vinylbenzene exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It can modulate signaling pathways, such as those involving kinases and transcription factors, leading to changes in gene expression and cellular behavior.
相似化合物的比较
1-Chloro-2-(trifluoromethyl)-4-vinylbenzene can be compared with other similar compounds, such as:
1-Chloro-2-(trifluoromethyl)benzene: Lacks the vinyl group, resulting in different reactivity and applications.
1-Chloro-4-(trifluoromethyl)benzene: The position of the trifluoromethyl group affects the compound’s chemical properties and reactivity.
1-Bromo-2-(trifluoromethyl)-4-vinylbenzene:
属性
分子式 |
C9H6ClF3 |
|---|---|
分子量 |
206.59 g/mol |
IUPAC 名称 |
1-chloro-4-ethenyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6ClF3/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h2-5H,1H2 |
InChI 键 |
CJNVUIQXBWCDBS-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC(=C(C=C1)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B13108350.png)


![6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13108365.png)







